molecular formula C10H6F3NO2 B13507273 methyl 4,5,7-trifluoro-1H-indole-2-carboxylate

methyl 4,5,7-trifluoro-1H-indole-2-carboxylate

Katalognummer: B13507273
Molekulargewicht: 229.15 g/mol
InChI-Schlüssel: ZAERTUNWTJJDJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4,5,7-trifluoro-1H-indole-2-carboxylate is a fluorinated indole derivative with the molecular formula C10H6F3NO2 and a molecular weight of 229.16 g/mol . This compound is notable for its trifluoromethyl groups, which impart unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5,7-trifluoro-1H-indole-2-carboxylate typically involves the trifluoromethylation of indole derivatives. One common method is the metal-free oxidative trifluoromethylation using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) . The reaction conditions often include the use of a base and an oxidant under controlled temperatures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4,5,7-trifluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative reactions may yield trifluoromethylated oxides, while substitution reactions can produce a variety of functionalized indole derivatives .

Wirkmechanismus

The mechanism of action of methyl 4,5,7-trifluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes . This interaction can modulate the activity of these biological molecules, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 4,5,7-trifluoro-1H-indole-2-carboxylate is unique due to the presence of three trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high-performance materials and biologically active molecules .

Eigenschaften

Molekularformel

C10H6F3NO2

Molekulargewicht

229.15 g/mol

IUPAC-Name

methyl 4,5,7-trifluoro-1H-indole-2-carboxylate

InChI

InChI=1S/C10H6F3NO2/c1-16-10(15)7-2-4-8(13)5(11)3-6(12)9(4)14-7/h2-3,14H,1H3

InChI-Schlüssel

ZAERTUNWTJJDJH-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC2=C(N1)C(=CC(=C2F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.